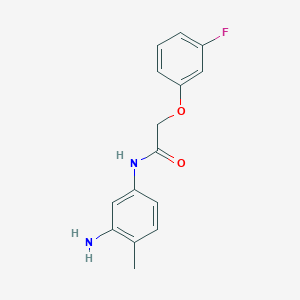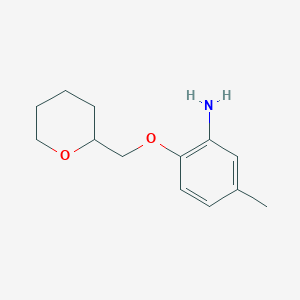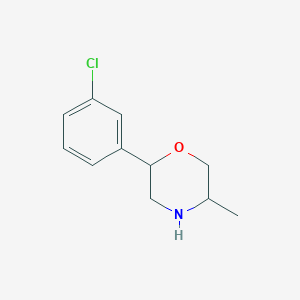
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride (6MPQC) is an organic compound with a wide range of applications in scientific research. It is a type of quinoline derivative with a chloroform-soluble structure, and is widely used in the synthesis of various organic compounds. 6MPQC has been used in the synthesis of various compounds, including drugs, hormones, and other biologically active compounds. It has also been used in the synthesis of synthetic polymers and in the production of catalysts. In addition, 6MPQC has been used in the synthesis of various drugs, including antifungal, antiviral, and anti-cancer drugs.
Applications De Recherche Scientifique
Crystal Structure and Theoretical Studies
Quinoline derivatives, such as those studied by Polo-Cuadrado et al. (2021), have been analyzed for their crystal structure, Hirshfeld surface analysis, and theoretical DFT studies. These analyses contribute to the understanding of molecular interactions and optimizations, laying the groundwork for applications in material science and drug design (Polo-Cuadrado et al., 2021).
Gold(III) Complexes Formation
Research on substituted 2-(2'-pyridyl)quinoline ligands and their ability to form gold(III) complexes, as explored by Laguna et al. (2014), highlights the significance of quinoline derivatives in catalysis and material sciences. These complexes show unique ligand environments and potential applications in electronic and photonic devices (Laguna et al., 2014).
Optical and Nonlinear Optical Properties
Studies on arylated quinolines synthesized via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction, such as those by Khalid et al. (2019), provide insights into their electronic and nonlinear optical (NLO) properties. These properties make quinoline derivatives promising candidates for technological applications in optoelectronics and photonics (Khalid et al., 2019).
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve quinoline derivatives, has been shown to produce compounds with potent cytotoxic activity against various cancer cell lines. This research, conducted by Deady et al. (2003), underscores the potential of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).
Propriétés
IUPAC Name |
6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(21)23)16-11-13(2)4-9-18(16)22-19/h4-9,11-12H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXVAHUMUKOMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)




![[5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazol-3-yl]methanol](/img/structure/B1452678.png)


